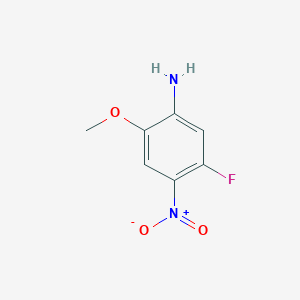

5-Fluoro-2-methoxy-4-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methoxy-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQFEOYUITZEMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601286673 | |

| Record name | 5-Fluoro-2-methoxy-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435806-78-2 | |

| Record name | 5-Fluoro-2-methoxy-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435806-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methoxy-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Aromatic Nitroanilines in Synthetic Chemistry

Aromatic nitroanilines are a cornerstone of modern synthetic chemistry, valued for their dual functionality and the electronic interplay between the amino and nitro groups. The amino group, being an electron-donating group, and the nitro group, a powerful electron-withdrawing group, impart a unique reactivity profile to the aromatic ring. This electronic push-pull system activates the molecule for various chemical transformations.

These compounds are pivotal intermediates in the synthesis of a wide array of commercially and academically important molecules. chemicalbook.comchemicalbook.com Their applications span across several industries:

Dyes and Pigments: The chromophoric nature of the nitro group and the auxochromic effect of the amino group make nitroanilines essential precursors for azo dyes and other colorants.

Pharmaceuticals: The nitroaniline scaffold is present in numerous active pharmaceutical ingredients. The functional groups can be readily modified to produce complex drug molecules. For instance, they are key intermediates in the synthesis of anticancer agents. chemicalbook.com

Materials Science: Substituted nitroanilines are investigated for their non-linear optical (NLO) properties, finding potential applications in optoelectronic devices.

The specific positioning of the substituents on the aromatic ring dramatically influences the molecule's reactivity and the regioselectivity of subsequent reactions, allowing chemists to fine-tune the synthesis of desired isomers.

An Overview of the Research Landscape for 5 Fluoro 2 Methoxy 4 Nitroaniline

The research landscape for 5-Fluoro-2-methoxy-4-nitroaniline (CAS Number: 1435806-78-2) is currently in a nascent stage. aaronchem.comreagentia.euchemicalbridge.co.ukreagentia.eusigmaaldrich.com It is primarily recognized and available commercially as a research chemical. aaronchem.comreagentia.euchemicalbridge.co.ukreagentia.eusigmaaldrich.com This suggests that while it holds potential for applications in various research and development settings, it has not yet been the subject of extensive, published academic studies or large-scale industrial applications.

It is crucial to distinguish this compound from its isomer, 4-Fluoro-2-methoxy-5-nitroaniline (B580436) (CAS Number: 1075705-01-9). The latter has a more documented role in the literature as a key intermediate in the synthesis of the anticancer drug Mereletinib. chemicalbook.comchemdad.com The distinct substitution pattern of this compound implies a different reactivity and potential for unique applications, which remain largely unexplored in peer-reviewed literature.

Scope and Academic Relevance in Current Research Paradigms

Classical Synthetic Routes and Reported Yields

Traditional synthesis of this compound primarily relies on established organic chemistry reactions, including nitration of aniline precursors, nucleophilic aromatic substitution, and multi-step convergent syntheses.

Nitration Strategies for Precursor Anilines

A common and direct approach to synthesizing this compound involves the nitration of a substituted aniline precursor. google.com The most logical precursor for this reaction is 3-fluoro-4-methoxyaniline. nih.govossila.comsigmaaldrich.com The nitration is typically carried out using a mixture of nitric acid and a strong acid, such as sulfuric acid, which acts as a catalyst. google.combeilstein-journals.org

In a typical procedure, the aniline derivative is dissolved in a suitable solvent, and the nitrating agent is added portion-wise at a controlled temperature, often at or below room temperature, to manage the exothermic nature of the reaction. chemicalbook.combeilstein-journals.org The directing effects of the substituents on the aniline ring guide the incoming nitro group to the desired position. A patent describes a process where N-(4-fluoro-2-methoxyphenyl)acetamide is nitrated with fuming nitric acid in sulfuric acid at 0-5°C, yielding the N-acetylated intermediate with a 78.30% yield. google.com Subsequent deprotection via hydrolysis with hydrochloric acid in methanol (B129727) gives the final product. chemicalbook.comgoogle.com Another method reports a 93% yield for the nitration of a similar precursor under ice-cooling conditions. chemicalbook.com

Protection of the amine group, often by acetylation, is a common strategy to prevent oxidation and control the regioselectivity of the nitration. google.com The acetyl group can be readily removed in a subsequent step to yield the final product. google.com

Table 1: Reported Yields for Nitration of Precursor Anilines

| Precursor | Nitrating Agent | Conditions | Yield (%) | Reference |

| N-(4-fluoro-2-methoxyphenyl)acetamide | Fuming Nitric Acid / Sulfuric Acid | 0-5°C | 78.30 | google.com |

| 4-fluoro-2-methoxyaniline derivative | Concentrated Nitric Acid / Sulfuric Acid | Ice-cooling | 93 | chemicalbook.com |

| 4-fluoro-2-methoxyaniline | KNO3/H2SO4 | Not specified | Not specified | google.com |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) presents an alternative pathway for the synthesis of this compound. vapourtec.com This approach typically involves a highly activated aromatic ring with good leaving groups, which can be displaced by a nucleophile. eurekaselect.com For instance, a di-substituted nitro compound can react with a suitable nucleophile to introduce the desired functionality.

One reported method involves the reaction of 2,4-difluoro-5-nitroaniline (B173925) with sodium methoxide (B1231860) in anhydrous methanol. chemicalbook.com In this reaction, the methoxide ion acts as the nucleophile, displacing one of the fluorine atoms on the benzene (B151609) ring. This reaction, stirred at room temperature for 48 hours, resulted in an 87.6% yield of this compound after purification. chemicalbook.com Another patent describes a similar transformation starting from 2,4-difluoro-1-nitrobenzene, which is first reacted with potassium tert-butoxide in methanol and toluene (B28343) at 0°C, followed by further steps. google.com

The success of these reactions hinges on the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack. vapourtec.com

Multi-step Convergent Syntheses

A patent details a multi-step process that begins with the protection of 4-fluoro-2-methoxyaniline, followed by nitration to introduce the nitro group, and finally deprotection to yield the target molecule. google.comwipo.int This method provides a high degree of control over the reaction sequence and the purity of the final product.

Another example starts with 2,4-difluoro-1-nitrobenzene. google.com This starting material undergoes a series of transformations, including methoxylation and reduction of the nitro group, followed by acetylation, another nitration, and final deprotection to arrive at this compound. While this involves more steps, it allows for the precise installation of each functional group.

Advanced Synthetic Approaches and Process Optimization

To address the limitations of classical batch methods, such as safety concerns and scalability, advanced synthetic approaches have been developed. These include continuous flow synthesis and the use of novel catalytic methodologies.

Continuous Flow Synthesis Techniques for Nitration Processes

Continuous flow synthesis has emerged as a safer and more efficient alternative to traditional batch nitration. beilstein-journals.orgrsc.org The use of microreactors or flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly crucial for highly exothermic nitration reactions. vapourtec.comrsc.org This technology minimizes the volume of hazardous reagents at any given time, significantly reducing the risk of thermal runaway. rsc.org

Research has shown that continuous flow nitration can lead to higher yields and selectivity compared to batch processes. rsc.orgrsc.org For example, a continuous flow method for the synthesis of 4-methoxy-2-nitroaniline, a related compound, demonstrated high heat and mass transfer efficiency, leading to fewer by-products and a safer reaction profile. google.com The enhanced mixing and heat transfer in flow reactors contribute to more consistent product quality. rsc.org While specific details on the continuous flow synthesis of this compound are emerging, the principles have been successfully applied to the nitration of similar aromatic compounds. rsc.orgresearchgate.net A recent patent application describes a continuous flow synthesis method for 4-fluoro-2-methoxy-5-nitroaniline (B580436), highlighting the industrial interest in this technology. google.com

Catalytic Methodologies in this compound Synthesis

The development of novel catalytic systems aims to improve the efficiency and environmental footprint of the synthesis of nitroaromatic compounds. While traditional nitration uses stoichiometric amounts of strong acids, catalytic methods can reduce waste and improve reaction conditions.

Solid acid catalysts are being explored for continuous-flow nitration processes, offering advantages in terms of catalyst recovery and reuse. acs.org Although the cost and industrial scalability of some solid acid catalysts can be a limitation, research is ongoing to develop more cost-effective and robust options. rsc.org For the synthesis of related nitroanilines, catalytic reduction of dinitro compounds has been investigated, though controlling the selectivity can be challenging.

The application of specific catalytic methodologies directly to the synthesis of this compound is an active area of research, with the potential to offer greener and more economical production routes in the future.

An in-depth examination of the chemical compound this compound, this article explores its synthetic methodologies, reaction pathways, and the application of green chemistry principles in its production.

Spectroscopic and Structural Elucidation Research of 5 Fluoro 2 Methoxy 4 Nitroaniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the electronic environment of nuclei within a molecule.

A detailed ¹H NMR spectral analysis of 5-Fluoro-2-methoxy-4-nitroaniline would provide information on the chemical shifts, coupling constants, and integration of its aromatic and methoxy (B1213986) protons. This data would reveal how the electron-withdrawing nitro group and the electron-donating amino and methoxy groups, along with the fluorine atom, influence the electronic environment of the protons on the benzene (B151609) ring. However, specific experimental ¹H NMR data for this compound is not available in the searched sources.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring and the methoxy group would be indicative of the electronic effects of the various substituents. No experimental ¹³C NMR spectral data for this compound could be located in the provided search results.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly valuable tool for the structural elucidation of this compound. This technique is extremely sensitive to the local electronic environment of the fluorine nucleus and would provide a characteristic chemical shift. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei would offer significant structural insights. Unfortunately, no research applying ¹⁹F NMR to this specific compound was found.

Vibrational Spectroscopy Analysis for Functional Group Assignment

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

An FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the aniline (B41778) group, asymmetric and symmetric stretching of the nitro (NO₂) group, C-O stretching of the methoxy group, C-F stretching, and various vibrations associated with the substituted benzene ring. While general spectral regions for these functional groups are known, specific experimental FTIR data for this compound is unavailable.

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing the vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide strong signals for the symmetric stretching of the nitro group and vibrations of the aromatic ring. As with the other techniques, no specific Raman spectral data for this molecule could be sourced.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In a typical electron ionization mass spectrometry (EI-MS) experiment for this compound, the molecule would be expected to produce a molecular ion peak corresponding to its molecular weight.

Subsequent fragmentation of the molecular ion would provide valuable information about the compound's structure. Hypothetically, the fragmentation pattern could involve the loss of a methyl group (-CH₃) from the methoxy substituent, a nitro group (-NO₂), or a fluorine atom (-F). The relative abundances of these fragment ions would help to piece together the molecule's connectivity.

Table 1: Hypothetical Mass Spectrometry Data for this compound

| Technique | Expected Molecular Ion (m/z) | Potential Key Fragment Ions (m/z) |

|---|---|---|

| Electron Ionization (EI) | 186.04 | [M-CH₃]⁺, [M-NO₂]⁺, [M-F]⁺ |

Note: This table is hypothetical and not based on experimental data.

Crystallographic Investigations of Solid-State Structures

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms in the solid state, providing insights into intermolecular interactions and packing arrangements.

Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. To date, no published studies containing the single-crystal X-ray diffraction data for this compound are available. Such a study would provide crucial information, including the crystal system, space group, unit cell dimensions, and atomic coordinates. This data would reveal bond lengths, bond angles, and any intramolecular hydrogen bonding, for instance, between the amine and nitro or fluoro groups.

Table 2: Required Single-Crystal X-ray Diffraction Parameters for this compound

| Parameter | Information to be Determined |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the unit cell |

| Z (Molecules per unit cell) | Number of molecules in the unit cell |

| Calculated Density | Density derived from crystallographic data |

Note: This table outlines the necessary data from a single-crystal XRD experiment, which is not currently available for this compound.

Powder X-ray diffraction (PXRD) is used to identify the crystalline phases of a material and can be used for phase identification and quality control. A PXRD pattern for this compound would consist of a series of peaks at specific 2θ angles, which correspond to the different crystalline planes (hkl) in the material. This pattern serves as a fingerprint for the crystalline form of the compound. Without experimental data, a specific PXRD pattern cannot be presented.

Table 3: Representative Powder X-ray Diffraction Data Structure

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | (hkl) Indices |

|---|---|---|---|

| - | - | - | - |

| - | - | - | - |

Note: This table illustrates the format for PXRD data; no experimental data is available for this compound.

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound would be expected to correspond to π → π* and n → π* transitions, characteristic of aromatic nitro compounds. The positions of the absorption maxima (λmax) and their corresponding molar absorptivities (ε) are influenced by the electronic effects of the substituents on the benzene ring. The electron-donating amino and methoxy groups and the electron-withdrawing nitro group would all influence the electronic structure and thus the UV-Vis spectrum. A detailed study of its photophysical properties would include measurements of fluorescence or phosphorescence, quantum yields, and excited-state lifetimes. Currently, no such detailed photophysical data has been published for this compound.

Table 4: Anticipated UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|---|

| e.g., Ethanol | - | - | π → π* or n → π* |

| e.g., Cyclohexane | - | - | π → π* or n → π* |

Note: This table is a template for expected UV-Vis data, which is not available in the literature for this compound.

Theoretical and Computational Chemistry of 5 Fluoro 2 Methoxy 4 Nitroaniline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. nih.govacs.org

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. numberanalytics.comossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular stability. numberanalytics.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a small gap suggests the molecule is more reactive.

For 5-Fluoro-2-methoxy-4-nitroaniline, the HOMO is expected to be localized primarily on the electron-donating amino and methoxy (B1213986) groups and the benzene (B151609) ring, while the LUMO would be concentrated on the electron-withdrawing nitro group. The interaction of these orbitals dictates the charge transfer characteristics of the molecule. Calculations on similar molecules, like other nitroanilines, have shown that the energy gap is a key determinant of their biological and chemical activity. nih.gov

Table 1: Conceptual Frontier Molecular Orbital Properties This table is illustrative and based on general principles of FMO theory for similar compounds, as specific calculated values for this compound are not available in the cited literature.

| Parameter | Description | Expected Influence of Substituents |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Increased by electron-donating groups (-NH₂, -OCH₃) |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Decreased by electron-withdrawing groups (-NO₂) |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | A smaller gap indicates higher reactivity. |

| Ionization Potential (I) | Approximated as -E_HOMO | The energy required to remove an electron. |

| Electron Affinity (A) | Approximated as -E_LUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. |

The distribution of electrons within a molecule is rarely uniform. An analysis of the charge distribution and the resulting molecular electrostatic potential (MEP) is crucial for predicting how a molecule will interact with other chemical species. libretexts.orgdeeporigin.com An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. numberanalytics.com

Different colors on an MEP map indicate different regions of electrostatic potential:

Red: Regions of most negative potential, rich in electrons. These areas are prone to electrophilic attack.

Blue: Regions of most positive potential, electron-poor. These areas are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the MEP map would likely show a high negative potential (red) around the oxygen atoms of the nitro group, making this a primary site for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the amino group would exhibit a positive potential (blue), indicating they are potential hydrogen bond donors. The fluorine atom, being highly electronegative, would also contribute to a negative potential region. Understanding these sites is vital for predicting intermolecular interactions and potential binding sites in a biological context. deeporigin.comucsb.edu

Molecular Dynamics Simulations for Conformational Behavior

While quantum chemical calculations often focus on a single, optimized molecular geometry, molecules are not static. They vibrate, and their functional groups can rotate. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational behavior of this compound in various environments, such as in a solvent or interacting with a biological macromolecule. nih.govrsc.org

Key insights from MD simulations would include:

Conformational Flexibility: Analysis of the rotational barriers of the methoxy and nitro groups. The planarity of the nitro group with respect to the benzene ring is often crucial for the electronic properties of nitroaromatic compounds.

Solvent Effects: How the molecule's conformation and interactions change in the presence of different solvents.

Intermolecular Interactions: Simulating how multiple molecules of this compound might aggregate, which is influenced by weak interactions like van der Waals forces and hydrogen bonding. rsc.orgresearchgate.net

Structure-Reactivity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a compound with its biological activity or a specific chemical property, such as reactivity or toxicity. youtube.com For nitroaromatic compounds, SAR studies are particularly important as many compounds in this class exhibit biological activity, which is often linked to the enzymatic reduction of the nitro group. nih.govresearchgate.net

A hypothetical SAR model for a series of compounds including this compound would involve calculating a set of molecular descriptors and correlating them with an observed activity. These descriptors can include:

Electronic Descriptors: HOMO-LUMO energies, dipole moment, and atomic charges.

Steric Descriptors: Molecular volume, surface area, and shape indices.

Hydrophobicity Descriptors: The partition coefficient (log P), which describes how the compound distributes between an oily and an aqueous phase.

For nitroaromatic compounds, the energy of the LUMO is often a critical descriptor in SAR models for mutagenicity, as it relates to the ease of reduction of the nitro group, a key step in their mechanism of toxicity. nih.gov The presence of electron-donating groups (like -NH₂ and -OCH₃) and electron-withdrawing groups (like -F and -NO₂) would significantly influence these descriptors. nih.gov

Computational Prediction of Spectroscopic Signatures

Computational methods, primarily DFT, can predict various spectroscopic signatures of a molecule with a good degree of accuracy. researchgate.netnih.gov These predicted spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated IR and Raman spectra with experimental ones, a detailed assignment of the vibrational modes can be made. For this compound, characteristic vibrational frequencies would be expected for the N-H stretches of the amino group, the asymmetric and symmetric stretches of the nitro group, C-O stretches of the methoxy group, and the C-F stretch. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. nih.govacs.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov The calculated chemical shifts, when compared to experimental values, can help to confirm the molecular structure and assign specific signals to each unique proton and carbon atom in the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies This table presents expected ranges for the functional groups in this compound based on general spectroscopic data, not specific calculations for this molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Symmetric & Asymmetric N-H Stretch | 3300 - 3500 |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1570 |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1300 - 1370 |

| Methoxy (Ar-OCH₃) | Asymmetric C-H Stretch | 2950 - 3000 |

| Methoxy (Ar-OCH₃) | Symmetric C-H Stretch | 2815 - 2850 |

| Fluoro (Ar-F) | C-F Stretch | 1100 - 1400 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

Reaction Pathway Energetics and Transition State Calculations

To understand the mechanism of a chemical reaction, it is essential to map out the potential energy surface that connects reactants to products. Computational chemistry allows for the calculation of the energies of reactants, products, intermediates, and, most importantly, transition states. aip.orgresearchgate.net

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. numberanalytics.comwikipedia.orgyoutube.com Locating the structure of a transition state and calculating its energy allows for the determination of the activation energy of a reaction, which is a key factor governing the reaction rate.

For this compound, these methods could be used to study various reactions, such as:

Electrophilic Aromatic Substitution: Investigating the preferred sites of further substitution on the aromatic ring. wikipedia.org

Nucleophilic Aromatic Substitution: Studying the potential displacement of the fluoro or nitro group. tib.eu

Reduction of the Nitro Group: A common reaction for nitroaromatics, the mechanism of which is important for understanding their role in synthesis and their biological activity.

By calculating the energetics of different possible reaction pathways, chemists can predict which reactions are most likely to occur and under what conditions.

Advanced Applications As a Synthetic Intermediate in Specialized Chemical Synthesis

Role in Pharmaceutical Compound Synthesis

The strategic placement of reactive sites on the 5-Fluoro-2-methoxy-4-nitroaniline scaffold makes it an ideal starting material for the construction of intricate molecular architectures with specific biological activities. Its primary role is as a key intermediate in the development of novel therapeutic agents. nbinno.com

One of the most significant applications of this compound is in the synthesis of targeted cancer therapies, specifically kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors are designed to block the activity of these enzymes, thereby inhibiting tumor growth.

Osimertinib: This compound is a key starting material in the multi-step synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. sfdchem.com Osimertinib is used to treat non-small-cell lung cancer patients who have developed resistance to earlier-generation EGFR inhibitors. In the synthesis of Osimertinib, this compound is reacted with a substituted pyrimidine, where the aniline (B41778) nitrogen displaces a leaving group on the pyrimidine ring. hanyuchem.com Subsequent reactions modify the nitro group and build out the rest of the molecule to yield the final active pharmaceutical ingredient (API). sfdchem.comhanyuchem.com The presence of the fluorine atom in the aniline precursor is crucial for the final drug's metabolic stability and bioavailability. hanyuchem.com

Mereletinib: this compound also serves as a pivotal intermediate in the production of Mereletinib, another kinase inhibitor. nbinno.comsfdchem.comchemicalbook.com The synthesis of Mereletinib similarly leverages the reactivity of the amino group on the aniline to form a new carbon-nitrogen bond with a heterocyclic partner. chemicalbook.com The carefully orchestrated sequence of reactions that follow ultimately produces the complex structure of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase, which is under development for treating various cancers. chemicalbook.com The high purity and predictable reactivity of this compound are essential for ensuring the high yield and quality of the final drug product. nbinno.comchemicalbook.com

Beyond its established role in kinase inhibitor synthesis, the structural features of this compound make it a versatile precursor for a broader array of biologically active molecules. nbinno.com Its scaffold is a promising starting point for drug discovery in other therapeutic areas, such as infectious diseases, where it has been explored for designing novel antimicrobial agents. hanyuchem.com The molecule's functional groups allow for a wide range of chemical transformations, enabling medicinal chemists to incorporate it into diverse molecular frameworks to create new compounds with tailored biological activities. nbinno.com The compound also lends its structure to the development of advanced agrochemicals, contributing to crop protection and enhancement. nbinno.com

Development of Novel Heterocyclic Systems

While this compound is an aniline derivative and not a heterocycle itself, its functional groups are instrumental in the construction of complex heterocyclic systems. In organic synthesis, particularly in the creation of pharmaceuticals, building larger ring structures that contain atoms other than carbon (heterocycles) is a common strategy. The amino group of this compound provides a key nucleophilic site. This allows it to react with other molecules to form larger, more complex structures that often include heterocyclic rings like pyrimidines, as seen in the synthesis of Osimertinib. hanyuchem.com In this context, it acts as a foundational component, providing a substituted benzene (B151609) ring that is later integrated into a larger heterocyclic framework, which is essential for the final molecule's biological function.

Preparation of Advanced Materials Precursors

The applications of this compound are also being explored in the field of material science. hanyuchem.com There is preliminary interest in its potential use in the development of materials for organic electronics. hanyuchem.com The specific electronic properties conferred by its unique combination of functional groups could be harnessed to create novel organic semiconductors or other components for electronic devices. While these applications are still in the early stages of research, they highlight the compound's versatility beyond the life sciences. hanyuchem.com

Fine Chemical Synthesis Using this compound

In the broader chemical industry, this compound is classified as a fine chemical. nbinno.com This designation refers to complex, pure chemical substances produced in limited quantities for specialized applications. Its role as a key intermediate in the synthesis of high-value products like the APIs for Osimertinib and Mereletinib underscores its importance in fine chemical manufacturing. sfdchem.comchemicalbook.com The production of this compound requires precise control over reaction conditions to ensure high purity, which is a critical requirement for its use in pharmaceutical synthesis. nbinno.com Its utility in creating specialized chemicals for various advanced industrial applications makes it a significant component in the fine chemical supply chain. nbinno.com

Mentioned Compounds

| Compound Name | Classification |

| This compound | Aromatic Amine, Synthetic Intermediate |

| Osimertinib | Kinase Inhibitor, Pharmaceutical |

| Mereletinib | Kinase Inhibitor, Pharmaceutical |

| Pyrimidine | Heterocyclic Compound |

Chemical Properties of this compound

| Property | Value |

| CAS Number | 1435806-78-2 |

| Molecular Formula | C₇H₇FN₂O₃ |

| Molecular Weight | 186.14 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage Temperature | Room temperature, in a dark, inert atmosphere |

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-2-methoxy-4-nitroaniline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nitration and fluorination steps. For fluorination, Deoxo-Fluor reagents are effective due to their stability and selectivity under mild conditions, avoiding side reactions common with traditional agents like DAST . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of precursor to fluorinating agent) and reaction temperature (0–25°C) improves yield (>75%). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) ensures purity >95% .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : and NMR confirm substitution patterns. For example, the fluorine resonance at ~-110 ppm (CF group) and aromatic proton splitting patterns verify methoxy and nitro group positions .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with ESI-MS detect impurities (<0.5%) and validate molecular weight (MW 200.15 g/mol) .

- FT-IR : Bands at 1530 cm (NO asymmetric stretch) and 1250 cm (C-F stretch) confirm functional groups .

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental handling?

- Methodological Answer : Store the compound at -20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as hydrolysis of the nitro group can occur. Purity checks via TLC (R = 0.4 in ethyl acetate/hexane) before critical experiments are recommended .

Advanced Research Questions

Q. How does the aggregation state of this compound in solution affect its nonlinear optical properties, and how can this be experimentally measured?

- Methodological Answer : Aggregation at concentrations >10 M reduces effective two-photon absorption (2PA) and excited-state absorption (ESA) cross-sections due to intermolecular quenching. Use femtosecond Z-scan techniques with 800 nm laser pulses to measure nonlinear coefficients. Dilute solutions (<10 M) in acetone minimize aggregation, yielding accurate 2PA values (~50 GM) .

Q. How do computational methods like DFT aid in predicting the electronic properties of this compound?

- Methodological Answer : Density-functional theory (DFT) with gradient-corrected exchange-energy functionals (e.g., Becke’s 1988 model) predicts HOMO-LUMO gaps and charge distribution. Basis sets like 6-31G(d) simulate nitro group electron-withdrawing effects, correlating with experimental UV-Vis absorption maxima (~350 nm) .

Q. When encountering contradictory data in the synthesis or characterization of this compound, what methodological approaches can resolve these discrepancies?

- Methodological Answer :

- Reproducibility Checks : Repeat reactions under inert atmospheres (N/Ar) to rule out oxidative byproducts.

- Cross-Validation : Combine HPLC (for purity) with NMR (for structural integrity) to isolate anomalies.

- Computational Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to identify misassigned peaks .

Q. What role does the nitro group play in the reactivity of this compound in nucleophilic substitution or reduction reactions?

- Methodological Answer : The nitro group strongly deactivates the aromatic ring, directing electrophilic substitution to the para position. For reductions, catalytic hydrogenation (H, Pd/C) converts nitro to amine, but competing dehalogenation of fluorine can occur. Use NaBH/CuCl for selective nitro reduction while preserving the C-F bond .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.